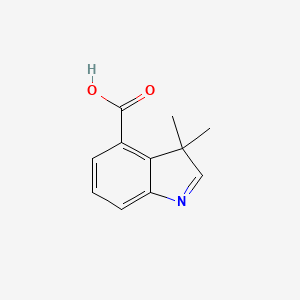

3,3-Dimethyl-3H-indole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,3-Dimethyl-3H-indole-4-carboxylic acid” is a derivative of indole-3-carboxylic acid . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives, such as “this compound”, has been a subject of interest in recent years . Liu et al. developed an effective method for the preparation of 3-alkoxycarbonyl derivatives of indole, based on the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .科学的研究の応用

Indole Synthesis Methods

The synthesis of indoles, including 3,3-Dimethyl-3H-indole-4-carboxylic acid, is a significant area of research in organic chemistry due to the broad range of biological activities associated with indole derivatives. A review of indole synthesis methods classifies the strategies into nine types, highlighting the diverse approaches to constructing the indole nucleus. These methodologies are crucial for developing compounds with potential applications in pharmaceuticals and materials science (Taber & Tirunahari, 2011).

Biological and Pharmacological Activities

Research into indole derivatives, such as this compound, explores their chemoprotective properties, especially against cancer. Studies on indole-3-carbinol (I3C) and its derivatives have shown protective effects against chronic liver injuries and cancer, demonstrating the significant pharmacological potential of indole compounds (Bradlow, 2008); (Wang et al., 2016).

Impact on Biocatalyst and Microbial Inhibition

The effect of carboxylic acids, including those related to this compound, on microbial growth and biocatalysis is another area of significant research. Understanding the inhibitory effects of these compounds on microbes such as Escherichia coli and Saccharomyces cerevisiae can inform the development of more robust industrial bioprocesses (Jarboe et al., 2013).

Green Chemistry Applications

Studies on the applications of green chemistry principles to organic synthesis highlight the potential of compounds like this compound. The utilization of deep eutectic solvents (DESs) in organic transformations represents a sustainable approach to chemical synthesis, with implications for environmental safety and efficiency (Ali et al., 2021).

Microbial Catabolism of Indoles

Research into the microbial catabolism of indoles, such as this compound, provides insights into their environmental fate and potential biotechnological applications. Understanding how bacteria degrade indole compounds can inform strategies for bioremediation and the development of microbial technologies for environmental management (Laird et al., 2020).

将来の方向性

The future directions in the research of “3,3-Dimethyl-3H-indole-4-carboxylic acid” and its derivatives could involve the development of new drugs and the exploration of their potential applications in treating various disorders . The design, synthesis, and evaluation of their herbicidal activity as potential transport inhibitor response 1 antagonists have been reported .

作用機序

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can include the inhibition or activation of certain cellular processes, depending on the specific derivative and target.

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways . For instance, some indole derivatives have been shown to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Indole derivatives are known to have various biologically vital properties . They can influence cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of indole derivatives .

生化学分析

Biochemical Properties

Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors .

Metabolic Pathways

Indole derivatives are synthesized from tryptophan via intermediates .

特性

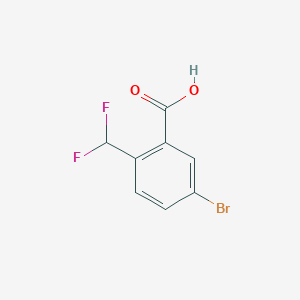

IUPAC Name |

3,3-dimethylindole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2)6-12-8-5-3-4-7(9(8)11)10(13)14/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHONCNTZCBMMQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=NC2=CC=CC(=C21)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzhydryl-N-propan-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6591821.png)

![(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B6591828.png)

![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)

![2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6591877.png)